Z-Val-phe-OH

Beschreibung

The exact mass of the compound Z-Val-phe-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Val-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Val-Phe-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, commonly abbreviated as Z-Val-Phe-OH, is a pivotal dipeptide derivative that serves as a cornerstone in modern peptide chemistry and pharmaceutical development. Its unique structural features, conferred by the N-terminal benzyloxycarbonyl (Z) protecting group and the constituent valine and phenylalanine residues, render it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive technical overview of Z-Val-Phe-OH, encompassing its chemical and physical properties, detailed structural elucidation, established synthesis protocols, and key applications in biomedical research. Particular emphasis is placed on its role in the development of therapeutic agents, including enzyme inhibitors and bioactive peptides targeting a range of pathological conditions.

Introduction: The Strategic Importance of Z-Val-Phe-OH

In the intricate landscape of peptide synthesis, the choice of building blocks is paramount to achieving the desired sequence, purity, and biological activity. Z-Val-Phe-OH has emerged as a strategic dipeptide for several key reasons:

-

Stereochemical Integrity: The benzyloxycarbonyl (Z) group provides robust protection of the N-terminal amine, minimizing the risk of racemization during peptide coupling reactions.

-

Enhanced Stability and Solubility: The unique combination of the bulky Z-group and the hydrophobic side chains of valine and phenylalanine influences the solubility and conformational properties of the growing peptide chain.[1][2]

-

Bioactivity of Derivatives: The valine-phenylalanine sequence is found in numerous bioactive peptides and is a key recognition motif for various enzymes. Consequently, derivatives of Z-Val-Phe-OH, such as its aldehyde form (Z-Val-Phe-H), have been identified as potent inhibitors of enzymes like calpains and γ-secretase, implicating them in therapeutic areas such as neurodegenerative diseases and cancer.[1][3]

This guide will delve into the core chemical principles and practical methodologies that underpin the effective utilization of Z-Val-Phe-OH in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Val-Phe-OH is essential for its handling, storage, and application in synthesis.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | [4] |

| Synonyms | N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, Z-L-Valyl-L-phenylalanine, Cbz-Val-Phe-OH | [4] |

| CAS Number | 19542-51-9 | [4] |

| Molecular Formula | C₂₂H₂₆N₂O₅ | [4] |

| Molecular Weight | 398.46 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 173-177 °C | [5] |

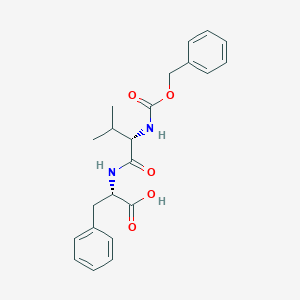

Structural Representation

The chemical structure of Z-Val-Phe-OH is fundamental to its reactivity and function.

Caption: 2D structure of Z-Val-Phe-OH.

Spectroscopic Data (Predicted)

While experimental spectra are ideal, predicted data can provide valuable guidance for characterization.

-

¹H NMR (Predicted): Key signals would include aromatic protons from the Z-group and phenylalanine side chain (approx. 7.0-7.5 ppm), the benzylic protons of the Z-group (approx. 5.0 ppm), the α-protons of the amino acid residues (approx. 4.0-4.5 ppm), and the aliphatic protons of the valine side chain (approx. 0.8-2.2 ppm).[4][6]

-

¹³C NMR (Predicted): Expected signals include the carbonyl carbons (approx. 170-175 ppm), aromatic carbons (approx. 125-140 ppm), α-carbons (approx. 50-60 ppm), and aliphatic carbons of the valine side chain (approx. 18-30 ppm).[4][7]

-

FT-IR: Characteristic peaks would be observed for N-H stretching (amide, approx. 3300 cm⁻¹), C=O stretching (urethane and amide carbonyls, approx. 1630-1730 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9]

Synthesis of Z-Val-Phe-OH

The synthesis of Z-Val-Phe-OH is typically achieved through a solution-phase peptide coupling reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve coupling efficiency.[1]

Reaction Scheme

Caption: General synthesis workflow for Z-Val-Phe-OH.

Detailed Experimental Protocol (Solution-Phase)

This protocol describes a robust method for the synthesis of Z-Val-Phe-OH.

Materials:

-

Z-L-Valine (Z-Val-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Z-Val-OH:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a mixture of DCM/DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC-HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes. The solution will typically turn from colorless to yellow.[1]

-

-

Coupling Reaction:

-

In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Add the neutralized H-Phe-OMe solution to the activated Z-Val-OH solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Intermediate (Z-Val-Phe-OMe):

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Phe-OMe.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Saponification (Hydrolysis) of the Methyl Ester:

-

Dissolve the purified Z-Val-Phe-OMe in a mixture of THF and water.

-

Cool the solution to 0 °C and add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water dropwise.

-

Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

-

-

Final Work-up and Isolation of Z-Val-Phe-OH:

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Val-Phe-OH as a white solid.

-

Applications in Research and Drug Development

Z-Val-Phe-OH is a versatile tool with broad applications, primarily as a building block in the synthesis of more complex peptides and as a precursor to potent enzyme inhibitors.

Solid-Phase Peptide Synthesis (SPPS)

Z-Val-Phe-OH can be incorporated into SPPS workflows, although the use of dipeptides in SPPS requires careful consideration of coupling conditions to ensure high efficiency.

Illustrative SPPS Workflow for Incorporating Z-Val-Phe-OH:

Caption: SPPS workflow incorporating Z-Val-Phe-OH.

Key Considerations for SPPS:

-

Coupling Reagents: Standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma are effective for coupling Z-Val-Phe-OH to the resin-bound peptide.[10]

-

Double Coupling: Due to the steric hindrance of the dipeptide, a double coupling step may be necessary to ensure complete reaction.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test.[11]

Enzyme Inhibition

The valine-phenylalanine motif is recognized by several classes of proteases. Derivatives of Z-Val-Phe-OH have shown significant inhibitory activity against enzymes implicated in various diseases.

-

Calpain Inhibition: The aldehyde derivative, Z-Val-Phe-H (also known as MDL28170), is a potent, cell-permeable inhibitor of calpain I and II.[1][3] Calpains are calcium-dependent cysteine proteases involved in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic injury.[12][13] Inhibition of calpain by Z-Val-Phe-H and related compounds has been shown to be neuroprotective in various models.[14][15]

-

Cathepsin Inhibition: Peptides containing the Phe-Arg sequence are common substrates for cathepsins.[16][17] While Z-Val-Phe-OH itself is not a direct cathepsin inhibitor, it serves as a valuable scaffold for the synthesis of more complex peptidomimetics that can target these cysteine proteases, which are involved in cancer progression and immune disorders.[16][18]

-

γ-Secretase Inhibition: Z-Val-Phe-H has also been identified as a γ-secretase inhibitor.[1] This enzyme is a key player in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[19][20][21] This highlights the potential of Z-Val-Phe-OH derivatives in the development of therapeutics for this devastating neurodegenerative disorder.

Synthesis of Bioactive Peptides

Z-Val-Phe-OH is a crucial building block for the synthesis of various bioactive peptides, including those with anti-cancer properties. The incorporation of this dipeptide can influence the conformational stability and biological activity of the final peptide product.[20][22][23]

Conclusion

Z-Val-Phe-OH is a compound of significant utility and versatility in the fields of peptide chemistry and drug discovery. Its robust chemical properties, coupled with the biological relevance of its constituent amino acids, make it an indispensable tool for the synthesis of complex peptides and the development of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to effectively harness the potential of Z-Val-Phe-OH in their scientific endeavors. As our understanding of the molecular basis of disease continues to grow, the strategic application of well-defined building blocks like Z-Val-Phe-OH will undoubtedly play a crucial role in the future of medicine.

References

-

PubChem. (n.d.). Mdl-28170. National Center for Biotechnology Information. Retrieved from [Link]

-

Protocol Exchange. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature. Retrieved from [Link]

- Donkor, I. O. (2000). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Medicinal Chemistry, 7(12), 1171-1188.

- Dufour, E., et al. (2015). New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity. Biochimie, 116, 137-147.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Alavijeh, M. S., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein and Peptide Letters, 27(10), 963-970.

-

Aapptec. (n.d.). Z-Phe-OH [1161-13-3]. Retrieved from [Link]

-

Wang, L. (2017). Design and Synthesis of Macrocyclic Peptides with Anti-Cancer Potency. UC San Diego. Retrieved from [Link]

-

PubChem. (n.d.). Phe-Val. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents reported by North and co-workers. Retrieved from [Link]

- Pinnen, F., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 50(19), 4681-4691.

-

American Chemical Society. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. Retrieved from [Link]

- Zhu, D. M., & Uckun, F. M. (2000). Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells. Clinical Cancer Research, 6(5), 2064-2069.

- Oldfield, E., et al. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 123(46), 11415-11425.

-

ResearchGate. (n.d.). Conformationally restricted calpain inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Inhibition of Calpain-Mediated Cell Death by a Novel Peptide Inhibitor. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Plant‐derived peptides for the improvement of Alzheimer's disease: Production, functions, and mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of L-phenylalanine and A3F. Retrieved from [Link]

- MDPI. (2021). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8869.

-

National Center for Biotechnology Information. (2015). Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 101 Reagents and conditions: (a) Boc-Ala-OH, EDC, HOBt, NMM. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(1), 86-99.

-

National Center for Biotechnology Information. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Peptides as Potential Therapeutics for Alzheimer's Disease. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of calpain-mediated cell death by a novel peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peptidomimetic Synthesis: Drug Discovery for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptides as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A simple, modular synthesis of bifunctional peptide-polynorbornenes for apoptosis induction and fluorescence imaging of cancer cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

N-Benzyloxycarbonyl-L-valyl-L-phenylalanine synthesis

An In-Depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-L-valyl-L-phenylalanine (Z-Val-Phe)

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the dipeptide N-Benzyloxycarbonyl-L-valyl-L-phenylalanine (Z-Val-Phe). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple protocol to elucidate the mechanistic rationale behind each step, from the selection of protecting groups and coupling agents to the final purification and characterization. By integrating field-proven insights and authoritative references, this guide serves as a self-validating framework for achieving a high-yield, high-purity synthesis while ensuring stereochemical integrity.

Introduction: Strategic Importance of Z-Val-Phe

N-Benzyloxycarbonyl-L-valyl-L-phenylalanine (Z-Val-Phe) is a protected dipeptide that serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structure combines the bulky, hydrophobic side chains of valine and phenylalanine, making it a key motif in various biologically active molecules. The N-terminal benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group, stable under a variety of conditions but readily removable by catalytic hydrogenolysis, making it orthogonal to many other protecting groups used in peptide synthesis.[2] Understanding the nuances of its synthesis is fundamental for chemists working on therapeutic peptides and enzyme inhibitors.

Retrosynthetic Analysis and Strategy

The synthesis of a dipeptide bond is fundamentally an amidation reaction between the carboxyl group of one amino acid and the amino group of another. The primary challenges are threefold:

-

Chemoselectivity: Ensuring the correct carboxyl and amino groups react, which necessitates the use of protecting groups.

-

Stereochemical Integrity: Preventing racemization of the chiral centers, especially the activated amino acid.[3]

-

Efficiency: Achieving high conversion and yield, which depends on the choice of coupling reagent and reaction conditions.

Our strategy involves the coupling of N-terminally protected L-valine (Z-Val-OH) with a C-terminally protected L-phenylalanine, typically the methyl ester (H-Phe-OMe). The ester protection on phenylalanine prevents its carboxyl group from reacting and improves its solubility in organic solvents. The final target, Z-Val-Phe-OH, can then be obtained by saponification of the resulting methyl ester.

The Causality of Reagent Selection

N-Terminal Protection: The Benzyloxycarbonyl (Z) Group

The Z-group is employed to "mask" the nucleophilic amino group of L-valine. Its urethane structure significantly reduces the nucleophilicity of the nitrogen and, critically, decreases the susceptibility of the adjacent chiral center to racemization upon carboxyl activation.[3] This is a key advantage over other activation methods like acyl chlorides, which are prone to racemization.[4]

Carboxyl Group Activation: Carbodiimides and the Role of HOBt

The formation of a peptide bond is thermodynamically unfavorable and requires the activation of the carboxyl group.[5] Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6][7]

The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then be attacked by the amine of the second amino acid to form the peptide bond.

However, this intermediate is prone to two significant side reactions:

-

Racemization: The activated carboxyl group can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of stereochemical purity.[3]

-

N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction for that molecule and reduces the yield.[8]

To mitigate these issues, an additive, 1-Hydroxybenzotriazole (HOBt), is indispensable.[10][11][12] HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea intermediate to form a HOBt-active ester.[8][13] This new intermediate is sufficiently reactive to form the peptide bond but is far less susceptible to racemization and does not rearrange into an N-acylurea.[10][14] This two-stage activation process ensures both high yield and high optical purity.[11][14]

Diagram: Carbodiimide/HOBt Coupling Mechanism

The following diagram illustrates the critical role of HOBt in directing the reaction toward the desired peptide product while minimizing side reactions.

Caption: Carbodiimide/HOBt-mediated peptide coupling workflow.

Experimental Protocol: A Self-Validating System

This protocol details the coupling of Z-L-Valine with L-Phenylalanine methyl ester hydrochloride using DCC and HOBt.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Notes |

| N-Benzyloxycarbonyl-L-valine (Z-Val-OH) | 251.28 | 1.0 | Starting protected amino acid. |

| L-Phenylalanine methyl ester hydrochloride | 215.68 | 1.0 | Amine component. The HCl salt must be neutralized in situ. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | Coupling agent. Insoluble byproduct (DCU) is easily filtered.[8][14] |

| 1-Hydroxybenzotriazole (HOBt) hydrate | ~153.14 | 1.1 | Racemization suppressor. Use the hydrated form for safety. |

| N-Methylmorpholine (NMM) or Triethylamine (TEA) | 101.15 | 1.0 | Organic base to neutralize the hydrochloride salt of the amine component. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | Anhydrous reaction solvent. |

| Ethyl Acetate (EtOAc) | - | - | Solvent for extraction. |

| 1M HCl, sat. NaHCO₃, Brine | - | - | Solutions for aqueous work-up. |

Step-by-Step Methodology

-

Reagent Dissolution & Amine Neutralization:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-Val-OH (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq).

-

Dissolve the mixture in anhydrous DCM or THF (approx. 0.1-0.2 M concentration relative to Z-Val-OH).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add N-Methylmorpholine (1.0 eq) dropwise while stirring. Stir for 15-20 minutes. This step neutralizes the HCl salt to free the amine for reaction.

-

-

Carboxyl Activation and Coupling:

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the main reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[14]

-

Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight (12-16 hours) to ensure completion.

-

-

Work-up and Byproduct Removal:

-

After the reaction is complete (monitor by TLC), cool the mixture again to 0 °C to maximize the precipitation of DCU.

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with:

-

1M HCl (2x) - to remove any unreacted amine and excess base.

-

Saturated NaHCO₃ solution (2x) - to remove unreacted Z-Val-OH and HOBt.

-

Brine (1x) - to remove residual water.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Z-Val-Phe-OMe.

-

-

Purification and Characterization:

-

The crude product is typically a white solid or a pale oil. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is often sufficient to obtain a pure product.[15]

-

Confirm the identity and purity of the product using:

-

¹H NMR: To verify the structure and presence of all expected protons.

-

Mass Spectrometry: To confirm the molecular weight (C₂₃H₂₈N₂O₅: 412.48 g/mol ).[16]

-

Melting Point: Compare with literature values.

-

-

-

(Optional) Saponification to Z-Val-Phe-OH:

-

Dissolve the purified Z-Val-Phe-OMe (1.0 eq) in a mixture of dioxane and water (e.g., 2:1).[15]

-

Cool to 0 °C and add 1N NaOH (1.1 eq) dropwise.

-

Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH 2-3 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Z-Val-Phe-OH as a white solid (MW: 398.46 g/mol ).[17]

-

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Z-Val-Phe-OMe.

Conclusion

The synthesis of N-Benzyloxycarbonyl-L-valyl-L-phenylalanine is a foundational procedure in peptide chemistry. A successful outcome hinges on a robust understanding of the underlying chemical principles. The strategic use of the Z-group for N-terminal protection, coupled with a carbodiimide/HOBt activation system, provides a reliable and efficient pathway to the desired dipeptide. This method effectively minimizes the risk of racemization and side product formation, ensuring high stereochemical integrity and yield. The detailed protocol and mechanistic insights provided herein offer researchers a validated framework for the successful synthesis of this and other related peptide structures.

References

-

The Critical Role of HOBt in Modern Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]

-

Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

-

HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Krishnamurthy, S. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? ResearchGate. Retrieved from [Link]

-

Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

-

Lin, S., et al. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Anaspec. Retrieved from [Link]

-

Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. (n.d.). PrepChem.com. Retrieved from [Link]

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606–1607. Retrieved from [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2024, May 28). Dilun Biotechnology. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

-

Synthesis of Z-Pro-Val-Phe-Phe-OCH3. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. (n.d.). PrepChem.com. Retrieved from [Link]

- Bodanszky, M. (1993). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Volume E 22a. Thieme.

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25061-25068. Retrieved from [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25061-25068. Retrieved from [Link]

- Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method. (2007). Google Patents. CN1323068C.

-

Pansare, S. V., et al. (1993). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. Retrieved from [Link]

-

Sharma, G., & Kumar, D. (2014). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Medicinal Chemistry Research, 23(1), 239-246. Retrieved from [Link]

-

Pierro, A., et al. (1993). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Biopolymers, 33(3), 437-51. Retrieved from [Link]

-

N-benzyloxycarbonyl-L-valyl-L-phenylalaninol. (n.d.). Chemsrc. Retrieved from [Link]

-

Tustian, A. D., et al. (2016). Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. mAbs, 8(5), 840-849. Retrieved from [Link]

-

Show the steps involved in a synthesis of Phe-Ala-Val by the solid phase method. (n.d.). Study.com. Retrieved from [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-537. Retrieved from [Link]

-

Mollica, A., et al. (2010). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Amino Acids, 38(5), 1439-1447. Retrieved from [Link]

-

Solid-phase peptide synthesis objectives. (n.d.). UGC MOOCs. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. bachem.com [bachem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. fiveable.me [fiveable.me]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. prepchem.com [prepchem.com]

- 16. biosynth.com [biosynth.com]

- 17. ((Benzyloxy)carbonyl)-L-valyl-L-phenylalanine | 19542-51-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Z-Val-Phe-OH in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: N-carbobenzoxy-L-valyl-L-phenylalanine (Z-Val-Phe-OH) is a critical intermediate in peptide synthesis and drug development, serving as a building block for more complex bioactive molecules.[1] However, its utility is often hampered by challenging solubility characteristics, a direct consequence of its molecular structure. This guide provides a comprehensive analysis of the physicochemical properties of Z-Val-Phe-OH that govern its solubility. We delve into the theoretical principles of solute-solvent interactions and present a predicted solubility profile across a range of common organic solvents. Crucially, this document furnishes a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate precise, application-specific data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to handle and effectively utilize this hydrophobic dipeptide derivative.

Part 1: Molecular Profile and Physicochemical Analysis of Z-Val-Phe-OH

Z-Val-Phe-OH is a dipeptide composed of L-valine and L-phenylalanine, with its N-terminus protected by a benzyloxycarbonyl (Z) group. This structure is fundamental to its role in solution-phase or fragment condensation peptide synthesis strategies.

Structural Component Analysis

The solubility behavior of Z-Val-Phe-OH is best understood by dissecting its constituent parts:

-

Benzyloxycarbonyl (Z) Group: A large, aromatic, and highly nonpolar group that significantly contributes to the molecule's hydrophobicity.

-

Valine Residue: An aliphatic amino acid with an isobutyl side chain, further increasing the nonpolar surface area.

-

Phenylalanine Residue: Contains a benzyl side chain, another large, aromatic, and hydrophobic moiety that can participate in π-stacking interactions.

-

Peptide Backbone: Contains polar amide bonds capable of acting as hydrogen bond donors (N-H) and acceptors (C=O).

-

C-Terminal Carboxylic Acid (-COOH): The primary polar, ionizable group on the molecule. This group can be deprotonated to a carboxylate (-COO⁻), rendering the molecule anionic under basic conditions.

While the C-terminal acid gives the molecule an acidic character, its overall behavior is dominated by the extensive hydrophobic nature of the Z-group and the amino acid side chains.[2] This duality is the central challenge in selecting an appropriate solvent.

Physicochemical Properties

A summary of the key properties of Z-Val-Phe-OH is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₆N₂O₅ | [1] |

| Molecular Weight | 398.46 g/mol | [1] |

| Appearance | White powder | [1] |

| CAS Number | 19542-51-9 | [1] |

| Predicted Character | Predominantly hydrophobic; acidic | [2][3] |

| Hydrogen Bond Donors | 2 (Amide N-H, Carboxyl O-H) | - |

| Hydrogen Bond Acceptors | 5 (Amide C=O x2, Carboxyl C=O, Z-group C=O, Z-group Ether O) | - |

Part 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. For Z-Val-Phe-OH, the key interactions are:

-

Van der Waals Forces: These are the dominant interactions for the large nonpolar regions (Z-group, Phe and Val side chains) and are strongest with nonpolar or moderately polar solvents.

-

Hydrogen Bonding: The peptide backbone and the carboxylic acid group can form hydrogen bonds. Solvents that are effective hydrogen bond donors and/or acceptors (like alcohols or DMSO) are required to disrupt the strong intermolecular hydrogen bonds within the peptide's crystal lattice.[4]

-

Dipole-Dipole Interactions: The polar amide bonds contribute to the molecule's overall dipole moment, favoring interactions with polar solvents (e.g., DMF, DMSO).

-

Acid-Base Chemistry: The carboxylic acid can react with basic solvents or additives, forming a more soluble salt.

The challenge lies in finding a single solvent that can effectively overcome the strong peptide-peptide interactions (both hydrogen bonding and hydrophobic association) and solvate all parts of the molecule.

Part 3: Predicted Solubility Profile in Organic Solvents

While specific quantitative data for Z-Val-Phe-OH is not widely published, a qualitative solubility profile can be predicted based on its structural analysis and general principles for hydrophobic peptides.[2] Researchers should always confirm solubility for their specific application and concentration requirements by testing a small sample first.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors and have sufficient polarity to solvate the peptide backbone. Their organic nature effectively solvates the hydrophobic side chains.[3] |

| Alcohols | Methanol, Ethanol | Moderate to High | Protic nature allows for hydrogen bonding with the solute. The alkyl portion interacts favorably with the hydrophobic groups. Solubility likely decreases with increasing alcohol chain length (e.g., higher in MeOH than in IPA).[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of solvating large, moderately polar molecules. Less effective at breaking strong intermolecular hydrogen bonds compared to DMSO or DMF. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity but a weaker hydrogen bond acceptor than polar aprotic solvents. May be insufficient to break up peptide aggregates. |

| Esters | Ethyl Acetate | Low | Possesses some polarity but is a relatively poor solvent for compounds with strong hydrogen bonding capabilities. |

| Nonpolar Aromatic | Toluene | Very Low | Can interact with the aromatic rings via π-stacking but cannot effectively solvate the polar peptide backbone or the carboxylic acid group. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Lacks any significant polarity or hydrogen bonding ability to overcome the solute's intermolecular forces. |

| Aqueous Basic | Dilute NH₄OH, NaHCO₃ | Low (as salt) | The molecule is largely insoluble in water.[6] A basic solution can deprotonate the carboxylic acid, forming a carboxylate salt which may have slightly improved aqueous solubility. However, the large hydrophobic portion will likely limit this effect.[7] |

Part 4: Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, a shake-flask equilibrium solubility assay is the gold standard. This protocol ensures that the solution has reached its saturation point, providing a true measure of thermodynamic solubility.

Materials and Equipment

-

Z-Val-Phe-OH (solid powder)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of Z-Val-Phe-OH in a high-solubility solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by diluting with the HPLC mobile phase.

-

Sample Preparation: To a series of glass vials, add an excess amount of solid Z-Val-Phe-OH (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Sampling: After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully withdraw a portion of the supernatant using a pipette or syringe. Immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration into the range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to a maximum absorbance for the Z-group's aromatic ring (typically around 254-260 nm).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Part 5: Factors Influencing Experimental Results

-

Temperature: The solubility of most solids increases with temperature.[5] Therefore, all measurements must be performed at a constant, reported temperature.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Use high-purity materials for accurate results.

-

Physical Form: The compound may exist in different crystalline (polymorphs) or amorphous forms, each having a unique solubility. The amorphous form is typically more soluble than a stable crystalline form.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The system must reach a steady state where the rate of dissolution equals the rate of precipitation.

Part 6: Practical Implications in Research and Development

A thorough understanding of Z-Val-Phe-OH solubility is not merely academic; it is essential for practical success:

-

Peptide Synthesis: In solution-phase synthesis, the reactants must remain fully dissolved at the required concentration for the coupling reaction to proceed efficiently. Poor solubility can lead to slow or incomplete reactions and low yields.[8]

-

Purification: Knowledge of solubility in different solvents is key to developing effective crystallization or precipitation methods for purification. A solvent system where the product has moderate solubility at high temperatures and low solubility at room temperature is ideal for recrystallization.

-

Formulation Development: For any potential therapeutic application of a peptide containing this fragment, solubility is a primary determinant of bioavailability and the feasibility of creating a stable liquid formulation.

Conclusion

Z-Val-Phe-OH is a fundamentally hydrophobic molecule whose solubility is governed by a balance between its large nonpolar groups and its polar, hydrogen-bonding peptide backbone. While it exhibits poor solubility in aqueous and nonpolar aliphatic solvents, it is predicted to be readily soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in lower-chain alcohols. For any critical application, this predicted profile must be confirmed with robust experimental data. The equilibrium solubility protocol provided herein offers a self-validating system for generating such data, enabling scientists to make informed decisions in synthesis, purification, and formulation, thereby maximizing the potential of this valuable synthetic intermediate.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

- Butcher, R. J., et al. (2015). Gelation behavior of short protected peptides in organic medium. Soft Matter, 11(22), 4488-4498. DOI:10.1039/D5SM00275C

-

Chemcd. (n.d.). Z-VAL-PHE-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Z-Val-Phe-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993120, Val-Phe. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 66, 136-138.

-

Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

- Perrone, F. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

-

Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4. Retrieved from [Link]

- Goto, M., et al. (2006). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. International Journal of Molecular Sciences, 7(1), 1-11. DOI:10.3390/i7010001

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. reta-peptide.com [reta-peptide.com]

- 6. Gelation behavior of short protected peptides in organic medium - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00275C [pubs.rsc.org]

- 7. biomatik.com [biomatik.com]

- 8. mdpi.com [mdpi.com]

Z-Val-phe-OH CAS number and molecular weight

An In-Depth Technical Guide to Z-Val-Phe-OH for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, commonly abbreviated as Z-Val-Phe-OH. It is designed for researchers, chemists, and professionals in drug development who utilize peptide building blocks in their work. We will delve into its fundamental properties, synthesis considerations, and critical applications, with a focus on the practical insights required for laboratory and development settings.

Core Characteristics and Physicochemical Properties

Z-Val-Phe-OH is a dipeptide derivative meticulously protected at the N-terminus of the valine residue with a benzyloxycarbonyl (Z) group. This strategic protection is fundamental to its utility in controlled, stepwise peptide synthesis. The Z-group prevents unwanted side reactions at the N-terminus, allowing for specific activation of the C-terminal carboxylic acid of phenylalanine for subsequent amide bond formation.

The choice of the Z-group is deliberate; it is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation, a clean and efficient deprotection method that typically does not interfere with other sensitive functional groups within a growing peptide chain.

Quantitative Data Summary

For ease of reference in a laboratory setting, the key physicochemical properties of Z-Val-Phe-OH are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19542-51-9 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₆N₂O₅ | [1][2][3][4] |

| Molecular Weight | 398.46 g/mol | [1][2][4] |

| Appearance | White powder | [1][2] |

| Purity | ≥ 99% (by HPLC) | [1][2] |

| Melting Point | 173-177 °C | [1][2] |

| Storage Conditions | Store at 0-8 °C, sealed and dry | [1][4] |

| Synonyms | N-Benzyloxycarbonyl-L-valyl-L-phenylalanine, Z-L-valyl-L-phenylalanine | [1] |

Role in Peptide Synthesis and Drug Development

Z-Val-Phe-OH is not merely an inert building block; it is a critical component in the synthesis of complex peptides and peptidomimetics, particularly those intended for therapeutic use. Its structure is often found in peptide backbones designed to inhibit specific enzymes or modulate protein-protein interactions.

Key Applications:

-

Peptide Synthesis: It serves as a fundamental building block for creating more complex peptide structures, especially in the pharmaceutical industry for custom peptide development.[1][4]

-

Drug Development: The unique structure of Z-Val-Phe-OH contributes to the design of more effective and targeted therapeutic agents.[1] Its incorporation can enhance the stability and bioavailability of peptide-based drugs.[1][2]

-

Oncology and Immunology: This dipeptide is particularly valuable in the development of therapeutics for cancer and immunological disorders, where peptide-based agents can offer high specificity.[1]

-

Biochemical Assays: It is utilized in research to investigate enzyme-substrate interactions, helping to elucidate enzymatic mechanisms.[4]

-

Biotechnology: Z-Val-Phe-OH is used in the formulation of protein-based drugs and other biologics.[1]

Logical Workflow for Peptide Synthesis using Z-Dipeptides

The general workflow for incorporating a Z-protected dipeptide like Z-Val-Phe-OH into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) follows a logical, cyclical process.

Experimental Protocol: Coupling Z-Val-Phe-OH in SPPS

This protocol outlines a self-validating system for coupling Z-Val-Phe-OH onto a resin-bound amino acid or peptide. The causality behind each step is explained to ensure reproducibility and success.

Objective: To couple Z-Val-Phe-OH to a free amine on a solid support resin (e.g., Rink Amide resin with a previously coupled amino acid).

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

Z-Val-Phe-OH.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Kaiser Test kit (for validation of free amines).

Methodology:

-

Resin Preparation:

-

Swell the resin (1 eq.) in DMF for 30 minutes in a reaction vessel.

-

Causality: Swelling the resin exposes the reactive sites, making them accessible for the coupling reaction.

-

-

Preparation of Coupling Solution:

-

In a separate vial, dissolve Z-Val-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the solution to pre-activate for 5-10 minutes.

-

Causality: Pre-activation converts the carboxylic acid of Z-Val-Phe-OH into a more reactive acyl-uronium ester, which readily reacts with the amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate this process.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated coupling solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Causality: Agitation ensures continuous interaction between the activated dipeptide in solution and the reactive sites on the solid resin, driving the reaction to completion.

-

-

Validation (Self-Validating Step):

-

After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. A negative result (beads remain yellow) indicates that all primary amines have reacted, confirming a successful coupling. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

-

Trustworthiness: The Kaiser test provides an immediate, qualitative checkpoint, preventing the continuation of the synthesis with a failed step, which is critical for the integrity of the final peptide.

-

-

Washing:

-

Once the coupling is complete (validated by the Kaiser test), drain the reaction mixture.

-

Wash the resin extensively with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove all residual reagents and byproducts.

-

Causality: Thorough washing is crucial to prevent side reactions in subsequent synthesis cycles.

-

The resin is now ready for the next step, which could be the deprotection of the Z-group if it's the final step, or further peptide chain elongation.

Analytical Characterization Workflow

Ensuring the identity and purity of Z-Val-Phe-OH is paramount before its use in synthesis. A standard analytical workflow is described below.

This multi-pronged approach ensures that the material meets the stringent quality requirements for pharmaceutical and research applications, confirming both its purity via HPLC and its structural identity through mass spectrometry and NMR.

References

-

Z-Val-Phe-OH - MySkinRecipes. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Z-Val-Phe-OH

Introduction

N-Carbobenzyloxy-L-valyl-L-phenylalanine (Z-Val-Phe-OH) is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. As a crucial building block in peptide synthesis, it serves as a precursor for constructing more complex peptide chains used in creating targeted therapeutic agents, particularly in oncology and immunology research.[1] The benzyloxycarbonyl (Z) group provides temporary protection to the N-terminus of the valine residue, allowing for controlled, sequential peptide bond formation.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure. Z-Val-Phe-OH combines three key moieties: the N-terminal benzyloxycarbonyl (Z) protecting group, a central L-valine residue, and a C-terminal L-phenylalanine residue with a free carboxylic acid.

Molecular Formula: C₂₂H₂₆N₂O₅[1] Molecular Weight: 398.46 g/mol [1] CAS Number: 19542-51-9[1]

Caption: Molecular structure of Z-Val-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For a dipeptide derivative like Z-Val-Phe-OH, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and through-bond scalar coupling between adjacent protons helps establish the connectivity of molecular fragments. This analysis is crucial to confirm that the correct amino acids are present and linked in the proper sequence, and that the protecting group is intact.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra of peptides.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Z-Val-Phe-OH.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the peptide and keeps the amide N-H protons from exchanging rapidly with solvent, making them clearly visible in the ¹H spectrum. Deuterated chloroform (CDCl₃) can also be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The residual solvent peak (e.g., DMSO at ~2.50 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift referencing.

-

-

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

The following tables summarize the expected chemical shifts for Z-Val-Phe-OH, based on typical values for its constituent fragments.

Table 1: Expected ¹H NMR Data for Z-Val-Phe-OH (in DMSO-d₆)

| Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | No. of Protons |

|---|---|---|---|---|

| Val -CH(CH₃)₂ | 0.8 - 0.9 | Doublet of doublets | ~6.8 | 6 |

| Val -CH (CH₃)₂ | 1.9 - 2.1 | Multiplet | - | 1 |

| Phe -CH ₂-Ar | 2.9 - 3.1 | Multiplet | - | 2 |

| Val -CαH | 3.9 - 4.1 | Multiplet | - | 1 |

| Phe -CαH | 4.4 - 4.6 | Multiplet | - | 1 |

| Z -O-CH ₂-Ar | 5.0 - 5.1 | Singlet | - | 2 |

| Phe & Z Aromatic H | 7.1 - 7.4 | Multiplet | - | 10 |

| Val -NH -Z | 7.5 - 7.7 | Doublet | ~8.0 | 1 |

| Phe -NH -CO | 8.2 - 8.4 | Doublet | ~8.2 | 1 |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | 1 |

Table 2: Expected ¹³C NMR Data for Z-Val-Phe-OH (in DMSO-d₆)

| Assignment | Expected δ (ppm) |

|---|---|

| Val -C H(CH₃)₂ | 18.0 - 19.5 |

| Val -C H(CH₃)₂ | 30.0 - 31.0 |

| Phe -C H₂-Ar | 36.5 - 37.5 |

| Phe -C αH | 54.0 - 55.0 |

| Val -C αH | 60.0 - 61.0 |

| Z -O-C H₂-Ar | 65.0 - 66.0 |

| Z & Phe Aromatic C | 126.0 - 137.5 |

| Z -C =O | 156.0 - 157.0 |

| Val -C =O (Amide I) | 171.0 - 172.0 |

| Phe -C OOH | 172.5 - 173.5 |

Causality of Assignments:

-

The high chemical shift (~12-13 ppm) confirms the presence of the acidic carboxylic acid proton.

-

The two distinct amide proton signals (~7.6 and ~8.3 ppm) confirm the peptide backbone, with their doublet splitting arising from coupling to their respective α-protons.

-

The characteristic singlet at ~5.0 ppm integrates to 2 protons and is indicative of the methylene group in the benzyloxycarbonyl (Z) protecting group.[2]

-

The complex multiplet between 7.1-7.4 ppm, integrating to 10 protons, corresponds to the two phenyl rings (one from the Z-group, one from phenylalanine).

-

The upfield signals (~0.8-0.9 ppm) are characteristic of the diastereotopic methyl groups of the valine side chain.

Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for qualitative analysis. For Z-Val-Phe-OH, IR spectroscopy is used to rapidly confirm the presence of key functional groups: the amide linkages, the carbamate of the Z-group, the carboxylic acid, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation:

-

Place a small amount of the solid Z-Val-Phe-OH powder directly onto the ATR crystal (typically diamond).

-

-

Instrumentation & Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Scan: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Data Collection: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation: Expected IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands for Z-Val-Phe-OH

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3300 | N-H Stretch | Amide A (peptide & carbamate N-H) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (Val, Phe side chains) |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1760 | C=O Stretch | Carboxylic Acid C=O (dimer) |

| ~1715 | C=O Stretch | Carbamate C=O (Z-group) |

| ~1655 | C=O Stretch | Amide I (peptide backbone C=O) |

| ~1535 | N-H Bend & C-N Stretch | Amide II (peptide backbone) |

Causality of Assignments:

-

The very broad absorption centered around 3000 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.

-

The sharp peak around 3300 cm⁻¹ is the N-H stretching of the amide and carbamate groups.

-

The spectrum will feature a complex and strong carbonyl (C=O) region. Three distinct C=O stretches are expected: the carbamate from the Z-group (~1715 cm⁻¹), the peptide amide C=O (Amide I band, ~1655 cm⁻¹), and the carboxylic acid C=O (~1760 cm⁻¹). The exact positions can vary based on hydrogen bonding.

-

The Amide II band around 1535 cm⁻¹ is another key indicator of the peptide linkage.

Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for peptides, as it typically generates intact molecular ions with minimal fragmentation.[3] ESI-MS is used to unequivocally confirm the molecular weight of Z-Val-Phe-OH. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Z-Val-Phe-OH (~10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

-

A small amount of an acid, such as 0.1% formic acid, is often added to the solvent to promote protonation and enhance signal in positive ion mode.

-

-

Instrumentation & Data Acquisition:

-

Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecules ([M+H]⁺).

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 100-1000 amu). The instrument should be properly calibrated to ensure high mass accuracy.

-

Data Interpretation: Expected Mass Spectrum

The primary goal is to identify the molecular ion. Given the molecular weight of 398.46 Da, the following ions are expected in the positive-ion ESI mass spectrum.

Table 4: Expected Molecular Ions for Z-Val-Phe-OH in ESI-MS

| Ion | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 399.1863 |

| [M+Na]⁺ | Sodium Adduct | 421.1682 |

| [M+K]⁺ | Potassium Adduct | 437.1422 |

Confirmation of Identity: The observation of a prominent peak at m/z 399.1863 in a high-resolution mass spectrum would provide strong evidence for the elemental composition C₂₂H₂₇N₂O₅⁺, thereby confirming the identity of Z-Val-Phe-OH. The presence of sodium and potassium adducts is common in ESI-MS and further supports the molecular weight assignment.

Caption: Plausible b₁ and y₁ fragment ions in MS/MS analysis.

Conclusion

The structural integrity of Z-Val-Phe-OH can be rigorously confirmed through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and confirms the sequence and presence of the protecting group. IR spectroscopy offers a rapid and reliable method to verify the key functional groups inherent to the molecule's structure. Finally, high-resolution mass spectrometry delivers an exact mass measurement, unequivocally confirming the molecular formula and weight. Together, these techniques provide a comprehensive spectroscopic profile that ensures the identity, purity, and suitability of Z-Val-Phe-OH for its applications in advanced peptide synthesis and pharmaceutical research.

References

- Angewandte Chemie International Edition. (1995). 2,4-Didehydrophenol-First Proof of a meta-Aryne by IR Spectroscopy.

- Journal of Agricultural and Food Chemistry. (2007). Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs (Theobroma cacao).

-

PubChem. Val-Phe | C14H20N2O3 | CID 6993120. Available at: [Link]

- Analytical Chemistry. (2022). Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury.

-

PubChem. Phe-Val | C14H20N2O3 | CID 7359122. Available at: [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure".

- The Journal of Organic Chemistry. (2023).

- European Journal of Medicinal Chemistry. (2017). Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors.

-

PubChem. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Synthetic Z-Val-Phe-OH

Foreword: The Imperative of Purity in Peptide Synthesis

In the landscape of drug discovery and peptide chemistry, the synthetic dipeptide N-Benzyloxycarbonyl-L-valyl-L-phenylalanine (Z-Val-Phe-OH) serves as a cornerstone building block.[1] Its defined structure is fundamental to the assembly of larger, biologically active peptides. However, the multi-step nature of its synthesis invariably introduces a spectrum of potential impurities. These are not mere contaminants; they are rogue elements that can drastically alter the efficacy, safety, and reproducibility of downstream applications. This guide provides a holistic framework for the rigorous purity assessment of Z-Val-Phe-OH, moving beyond rote protocols to instill a deep, mechanistic understanding of why each analytical step is critical. Our approach is rooted in the principle of orthogonal validation, where a suite of complementary techniques provides a self-validating and unimpeachable purity profile.

Deconstructing the Impurity Profile: What Are We Looking For?

The efficacy of any analytical method is predicated on a clear understanding of the potential impurities. For a dipeptide like Z-Val-Phe-OH, synthesized either in solution or on a solid phase, impurities typically arise from several key mechanistic failures.

-

Process-Related Impurities: These are artifacts of the synthetic route.

-

Unreacted Starting Materials: Residual Z-L-Valine or L-Phenylalanine.

-

Coupling Reagent Adducts: Byproducts formed from reagents like dicyclohexylcarbodiimide (DCC) or HOBt.

-

Deletion Sequences: In a larger peptide synthesis context, this would be a significant issue. For this dipeptide, it's less common but conceptually important.[2][3]

-

-

Product-Related Impurities: These are structurally similar to the target molecule.

-

Diastereomers: The most critical impurity class for chiral molecules. Racemization during amino acid activation can lead to the formation of Z-L-Val-D -Phe-OH, Z-D -Val-L-Phe-OH, or Z-D -Val-D -Phe-OH. These can have profoundly different biological activities.[3]

-

Insertion Sequences: Inadvertent coupling of an additional amino acid, often due to unreacted activated amino acids from a previous cycle in solid-phase synthesis.[2][3][4]

-

Incomplete Deprotection: If a C-terminal protecting group (e.g., a methyl or ethyl ester) were used and not fully cleaved, this would result in a significant impurity.

-

This understanding of potential impurities dictates our choice of analytical weaponry and the specific parameters we employ.

The Analytical Workflow: An Orthogonal Approach to Purity Verification

A single analytical technique is insufficient to declare a peptide pure. We must employ a multi-pronged, orthogonal strategy where each method interrogates a different physicochemical property of the molecule. This creates a robust, cross-verifiable dataset.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Determination

RP-HPLC is the primary tool for assessing the chemical purity of the sample by separating the main component from most synthesis-related impurities based on hydrophobicity.

The "Why": Causality in Method Design

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides excellent retention and resolution for moderately hydrophobic peptides like Z-Val-Phe-OH, which contains two phenyl rings (from the Z-group and Phenylalanine). The mobile phase gradient, typically a mixture of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), is designed to elute compounds in order of increasing hydrophobicity. TFA serves a dual purpose: it protonates the carboxylic acid and any residual free amines, sharpening peaks, and forms an ion pair with the protonated species, enhancing retention on the C18 column.

Experimental Protocol: RP-HPLC

-

Instrumentation: An HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be 10-90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm. The peptide bond absorbs strongly at ~220 nm, while the aromatic rings of the Z-group and phenylalanine provide a response at 254 nm.

-

Sample Preparation: Dissolve the Z-Val-Phe-OH sample in Mobile Phase A at a concentration of 1 mg/mL.

-

Data Interpretation

The purity is calculated using the area normalization method, where the peak area of Z-Val-Phe-OH is expressed as a percentage of the total peak area in the chromatogram.[5][6] Impurities like unreacted starting materials (more polar) will elute earlier, while more hydrophobic impurities (e.g., certain protecting group adducts) will elute later.

| Parameter | Typical Value | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Standard for peptide separations, offering good resolution and capacity. |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier; TFA acts as an ion-pairing agent to improve peak shape. |

| Detection λ | 220 nm & 254 nm | 220 nm for peptide bonds, 254 nm for aromatic rings, providing comprehensive detection. |

| Purity Calculation | Area Percent | A standard, reliable method for purity estimation in the absence of a quantified reference standard.[5][6] |

Mass Spectrometry (MS): The Unambiguous Identity Check

While HPLC indicates purity based on retention time, it does not confirm identity. Mass spectrometry provides the definitive molecular weight of the main component and can identify impurities based on their mass-to-charge ratio (m/z).

The "Why": Ionization and Fragmentation Logic